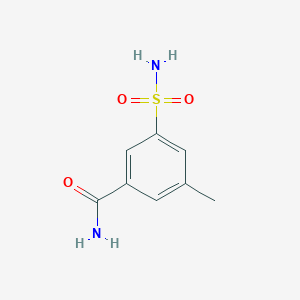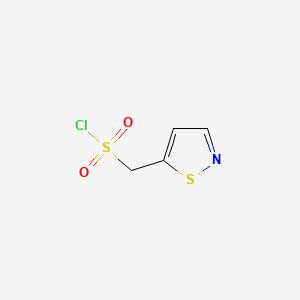
Isothiazol-5-ylmethanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isothiazol-5-ylmethanesulfonyl chloride: is an organic compound that belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions:
Chlorination of Methanesulfonic Acid: One common method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. .
Chlorination of Methyl Thiocyanate: Another method involves the chlorination of methyl thiocyanate, which can also yield methanesulfonyl chloride.
Industrial Production Methods: Industrial production of isothiazol-5-ylmethanesulfonyl chloride often involves large-scale chlorination processes, utilizing thionyl chloride or phosgene as chlorinating agents. These processes are optimized for high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Isothiazol-5-ylmethanesulfonyl chloride can undergo oxidation reactions, often resulting in the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with this compound under appropriate conditions.
Major Products Formed:
Sulfonic Acids: Formed through oxidation reactions.
Sulfonamides: Formed through reduction reactions.
Substituted Isothiazoles: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry: Isothiazol-5-ylmethanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification due to its ability to react with thiol groups in proteins .
Industry: In the industrial sector, this compound is used in the production of biocides, preservatives, and other specialty chemicals .
作用機序
The mechanism of action of isothiazol-5-ylmethanesulfonyl chloride involves its ability to inhibit enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupt the normal function of the enzyme . This property makes it effective as an antimicrobial agent, as it can inhibit the growth of bacteria and fungi by targeting essential enzymes .
類似化合物との比較
Methylisothiazolinone: Another isothiazole derivative used as a biocide.
Chloromethylisothiazolinone: Similar in structure and used in combination with methylisothiazolinone as a preservative.
Benzisothiazolinone: Used as a biocide and preservative in various applications.
Uniqueness: Isothiazol-5-ylmethanesulfonyl chloride is unique due to its specific reactivity with thiol groups, making it particularly useful in enzyme inhibition studies and the development of antimicrobial agents. Its ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis .
特性
分子式 |
C4H4ClNO2S2 |
|---|---|
分子量 |
197.7 g/mol |
IUPAC名 |
1,2-thiazol-5-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2 |
InChIキー |
TYLQMXXKBPCODZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SN=C1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


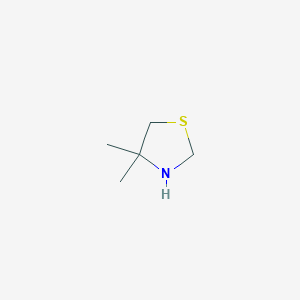


![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)
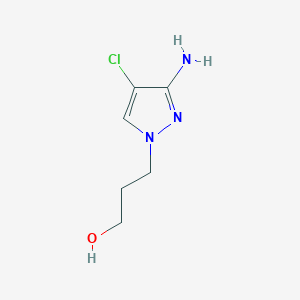
![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
![1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride](/img/structure/B13521389.png)
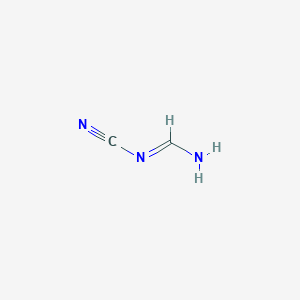
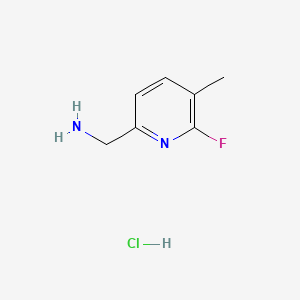
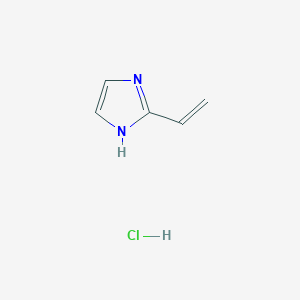
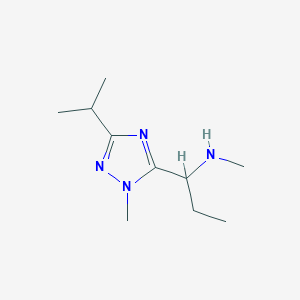
![1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)
